molecular formula C14H26O3 B1329345 Heptanoic anhydride CAS No. 626-27-7

Heptanoic anhydride

Cat. No.: B1329345
CAS No.: 626-27-7
M. Wt: 242.35 g/mol
InChI Key: DAPZDAPTZFJZTO-UHFFFAOYSA-N
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Description

Heptanoic anhydride, also known as enanthic anhydride, is an organic compound with the formula (C_{14}H_{26}O_{3}). It is derived from heptanoic acid and is commonly used in organic synthesis. The compound is characterized by its oily liquid form and is known for its reactivity in various chemical processes .

Preparation Methods

Heptanoic anhydride can be synthesized through several methods:

Chemical Reactions Analysis

Heptanoic anhydride undergoes several types of chemical reactions:

Scientific Research Applications

Heptanoic anhydride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of heptanoic anhydride involves nucleophilic acyl substitution. The compound reacts with nucleophiles, such as water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group .

Comparison with Similar Compounds

Heptanoic anhydride is similar to other acid anhydrides, such as acetic anhydride and benzoic anhydride. it is unique due to its longer carbon chain, which imparts different physical and chemical properties. Similar compounds include:

Properties

IUPAC Name

heptanoyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H26O3/c1-3-5-7-9-11-13(15)17-14(16)12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPZDAPTZFJZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014661
Record name Heptanoic acid, 1,1'-anhydride
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Molecular Weight

242.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

626-27-7
Record name Heptanoic anhydride
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Record name Heptanoic acid, 1,1'-anhydride
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Record name Heptanoic anhydride
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Record name Heptanoic acid, 1,1'-anhydride
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Record name Heptanoic acid, 1,1'-anhydride
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Record name Heptanoic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes heptanoic anhydride unique within the carboxylic acid anhydride family in the context of urea inclusion compounds?

A1: this compound exhibits an unusual behavior when forming urea inclusion compounds. Unlike other members in its homologous series (carboxylic acid anhydrides with different chain lengths), this compound adopts a distinct intertunnel ordering within the urea host structure. While most anhydrides align with zero offset between adjacent tunnels, this compound shows a 2.3 Å offset. This anomaly, observed at room temperature, is likely due to the this compound molecule adopting a specific conformation to achieve periodicity commensurate with the urea host. This finding highlights the challenges in predicting guest molecule behavior within urea inclusion compounds based solely on homologous series trends. []

Q2: Can this compound induce phase transitions in solid inclusion compounds?

A2: Yes, research has shown that this compound can trigger phase transitions in solid organic inclusion compounds. Specifically, in a this compound–urea inclusion compound, a phase transition was observed at around 179K upon cooling. This transition involves a rearrangement in the three-dimensional ordering of the this compound guest molecules within the urea host structure, without any noticeable change in the urea framework itself. [] This discovery marks the first reported instance of such a phase transition driven by guest molecule reordering in urea inclusion compounds.

Q3: How can this compound be used to modify Metal-Organic Frameworks (MOFs)?

A3: this compound serves as a useful post-synthetic modification agent for MOFs like IRMOF-3. By reacting with the amine groups present in IRMOF-3, this compound alters the internal surface properties and effective pore size of the MOF. This modification impacts the gas permeation characteristics of the membrane, leading to a preference for C3H8 over CO2 due to enhanced solubility of C3H8 in the presence of the introduced hydrocarbon moiety. This method highlights the potential of this compound in fine-tuning MOF properties for specific applications. []

Q4: Are there any known applications of this compound in biocatalysis?

A4: Yes, this compound has been explored in the biocatalytic acylation of (±)-3-Aryl-3-hydroxymethyl-2,3-dihydro-4H-1-benzopyran-4-ones (hydroxymethylisoflavanones). Candida antarctica lipase B, when used with this compound in tetrahydrofuran at 90°C, effectively catalyzed the acylation reaction. This specific combination of enzyme, solvent, and acylating agent proved to be the optimal protocol for this biocatalytic transformation. []

Q5: How does this compound contribute to the study of structure-activity relationships in drug development?

A5: this compound plays a role in understanding structure-activity relationships for alkyl 9-nitrocamptothecin (9NC) esters, which are investigated as potential anticancer agents. Researchers synthesized a series of alkyl 9NC esters, including one using this compound (5h). These esters were then evaluated for their cytotoxic activity against human leukemia cell lines (HL-60 and U-937). The results revealed that the ester incorporating this compound (5h) showed minimal activity compared to other esters in the series, indicating the influence of the alkyl chain length on biological activity. This type of comparative study is crucial in elucidating how structural modifications, such as varying alkyl chain length, can impact a compound's efficacy. [, ]

Q6: Has this compound been explored in polymer chemistry?

A6: Yes, this compound, along with hexanoic anhydride, served as a model anhydride in studying the functionalization of poly(vinyl alcohol-co-vinyl acetate) in the solid state. Due to its lower reactivity compared to methacrylic anhydride, it allowed for better characterization of a new anhydride decarboxylation reaction occurring during the polymer modification process. This research highlights the utility of this compound as a tool for understanding reaction mechanisms in polymer chemistry. []

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